molecular formula C8H11N3 B12437824 5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine CAS No. 757942-36-2

5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine

Cat. No.: B12437824
CAS No.: 757942-36-2
M. Wt: 149.19 g/mol
InChI Key: NREAXSXHEQIWTH-UHFFFAOYSA-N
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Description

5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyridine ring fused with a pyrazine ring, making it a bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to the formation of the desired pyrazine ring . Another approach includes the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can lead to the formation of more saturated derivatives.

    Substitution: Halogenation or alkylation reactions can introduce new substituents on the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation might use alkyl halides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce more saturated compounds.

Mechanism of Action

The mechanism of action of 5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine is not fully understood. studies suggest that it may interact with various molecular targets, including enzymes and receptors. For instance, its potential as a kinase inhibitor indicates that it might interfere with signaling pathways involved in cell growth and proliferation . Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine is unique due to its specific ring structure and the presence of a methyl group, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

757942-36-2

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

5-methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine

InChI

InChI=1S/C8H11N3/c1-6-8-7(2-3-9-6)10-4-5-11-8/h4-6,9H,2-3H2,1H3

InChI Key

NREAXSXHEQIWTH-UHFFFAOYSA-N

Canonical SMILES

CC1C2=NC=CN=C2CCN1

Origin of Product

United States

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